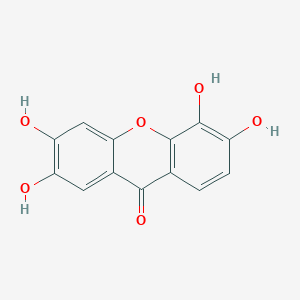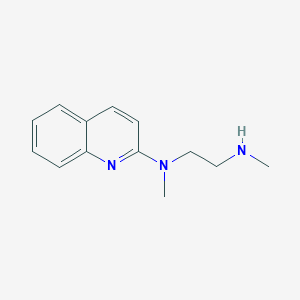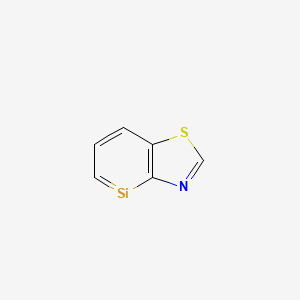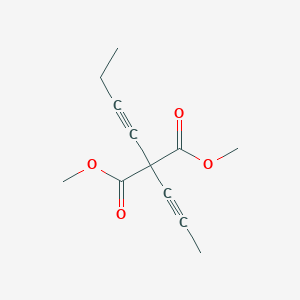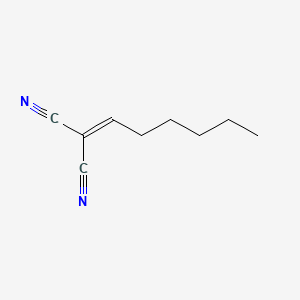
Propanedinitrile, hexylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, hexylidene- is an organic compound with the chemical formula C₉H₁₂N₂. It is a derivative of propanedinitrile, where a hexylidene group is attached to the central carbon atom. This compound is known for its applications in organic synthesis and as a building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedinitrile, hexylidene- can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to produce hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of propanedinitrile, hexylidene- typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, hexylidene- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, acids, and various substituted nitriles, depending on the reaction conditions and reagents used .
Scientific Research Applications
Propanedinitrile, hexylidene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedinitrile, hexylidene- involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. The nitrile group is highly reactive and can participate in a variety of chemical transformations, leading to the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetonitrile: Another related compound with a similar nitrile functionality.
Uniqueness
Propanedinitrile, hexylidene- is unique due to the presence of the hexylidene group, which imparts distinct chemical properties and reactivity compared to other nitriles. This makes it a valuable compound for specific synthetic applications and research purposes .
Properties
CAS No. |
164410-70-2 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-hexylidenepropanedinitrile |
InChI |
InChI=1S/C9H12N2/c1-2-3-4-5-6-9(7-10)8-11/h6H,2-5H2,1H3 |
InChI Key |
GCBPGFSHSNTUMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


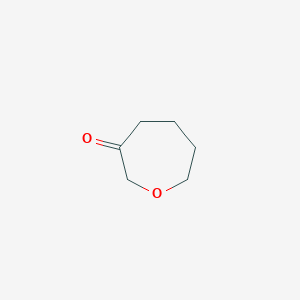
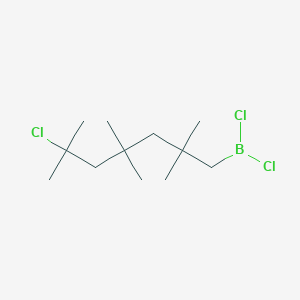
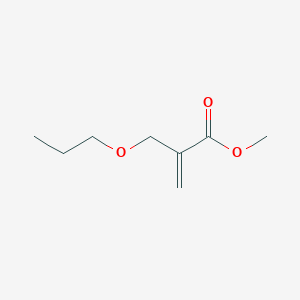
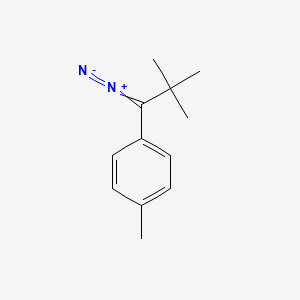
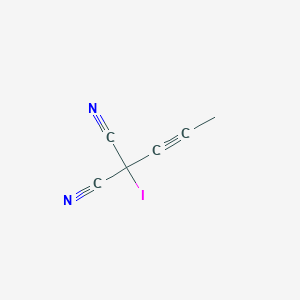

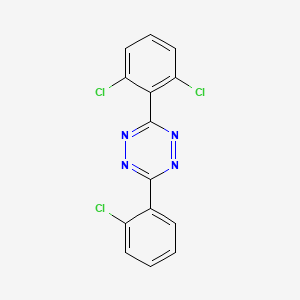
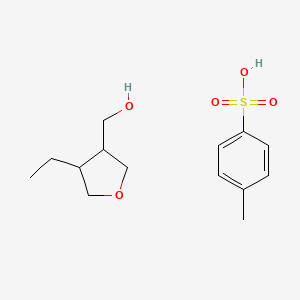
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
